1-ethyl-6-fluoro-1H-indole-2-carboxylic acid 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1240571-99-6
VCID: VC4243695
InChI: InChI=1S/C11H10FNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
SMILES: CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O
Molecular Formula: C11H10FNO2
Molecular Weight: 207.204

1-ethyl-6-fluoro-1H-indole-2-carboxylic acid

CAS No.: 1240571-99-6

Cat. No.: VC4243695

Molecular Formula: C11H10FNO2

Molecular Weight: 207.204

* For research use only. Not for human or veterinary use.

1-ethyl-6-fluoro-1H-indole-2-carboxylic acid - 1240571-99-6

Specification

CAS No. 1240571-99-6
Molecular Formula C11H10FNO2
Molecular Weight 207.204
IUPAC Name 1-ethyl-6-fluoroindole-2-carboxylic acid
Standard InChI InChI=1S/C11H10FNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Standard InChI Key SHYFQKDFTNPSPH-UHFFFAOYSA-N
SMILES CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s indole core is substituted at three critical positions (Figure 1):

  • N1 position: An ethyl group enhances lipophilicity and influences receptor binding .

  • C6 position: A fluorine atom introduces electron-withdrawing effects, modulating electronic distribution and metabolic stability .

  • C2 position: A carboxylic acid group enables hydrogen bonding and metal chelation, critical for enzyme inhibition .

Molecular Formula: C₁₁H₁₀FNO₂
Molecular Weight: 207.20 g/mol .
SMILES: CCC1=C2C=C(NC2=CC(=C1)F)C(=O)O .

Spectroscopic and Computational Data

  • InChIKey: SHYFQKDFTNPSPH-UHFFFAOYSA-N .

  • Predicted Collision Cross Section (CCS): 143.1 Ų for [M+H]+ .

  • 3D Conformation: The ethyl and fluorine groups induce steric and electronic effects, altering binding pocket interactions .

Synthesis and Chemical Reactivity

Fischer Indole Synthesis

A common method involves cyclizing phenylhydrazines with ketones under acidic conditions. For example:

  • Ethylation of indole-2-carboxylic acid via alkylation with ethyl bromide .

  • Fluorination at C6 using electrophilic fluorinating agents (e.g., Selectfluor) .

Yield: ~65% for analogous ethyl indole carboxylates .

Key Reactions

  • Esterification: Reacts with alcohols to form esters (e.g., methyl or ethyl esters) .

  • Amide Formation: Condenses with amines to yield carboxamides, enhancing bioactivity .

  • Metal Chelation: The carboxylic acid group binds Mg²⁺ in enzymatic active sites, critical for HIV-1 integrase inhibition .

Biological Activities and Mechanisms

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives chelate Mg²⁺ ions in the integrase active site, disrupting viral DNA integration :

  • IC₅₀: Analogous compounds show IC₅₀ values of 3.11–32.37 μM .

  • Binding Mode: The carboxylic acid group coordinates Mg²⁺, while the indole core engages in π-stacking with viral DNA .

Cannabinoid Receptor Modulation

Structural analogs act as allosteric modulators of CB1 receptors, with KB values as low as 89.1 nM .

Applications in Drug Discovery

Lead Optimization

  • Bioisosteric Replacement: The fluorine atom improves pharmacokinetics by reducing metabolic oxidation .

  • Scaffold Hopping: Modifications at C3 and C6 yield derivatives with enhanced binding affinities (Table 1) .

Table 1: Key Derivatives and Activities

DerivativeTargetActivity (IC₅₀/KB)Source
17aHIV-1 Integrase3.11 μM
12fCB1 Receptor89.1 nM

Prodrug Development

Ester prodrugs (e.g., ethyl esters) improve oral bioavailability by masking the carboxylic acid group .

Recent Advances and Future Directions

Integrase Inhibitor Design (2024)

A 2024 study synthesized 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid derivatives, identifying 17a as a potent integrase inhibitor (IC₅₀ = 3.11 μM). Structural optimization focused on C6 halogenated aryl groups for π-stacking interactions .

Allosteric Modulators (2025)

Recent work on indole-2-carboxamides highlights the carboxylic acid’s role in cooperative binding (α = 24.5), suggesting potential for neurodegenerative disease therapeutics .

Challenges and Opportunities

  • Synthetic Complexity: Fluorination and regioselective substitution require precise control .

  • In Vivo Studies: Limited data necessitate pharmacokinetic and toxicity profiling.

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